2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide
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Overview
Description
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide is a complex organic compound that features both thiazole and indole moieties. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties . Indole derivatives, on the other hand, are recognized for their wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide typically involves the reaction of 2,6-dimethylindole with a thiazole derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydroiodide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The indole moiety can bind to various biological targets, influencing cellular processes such as signal transduction and gene expression. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone hydrochloride
- 2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone sulfate
Uniqueness
The hydroiodide form of the compound may exhibit unique properties compared to its hydrochloride and sulfate counterparts. These differences can include variations in solubility, stability, and biological activity, making the hydroiodide form particularly valuable for specific applications.
Properties
Molecular Formula |
C15H18IN3OS |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-(2,6-dimethyl-1H-indol-3-yl)ethanone;hydroiodide |
InChI |
InChI=1S/C15H17N3OS.HI/c1-9-3-4-11-12(7-9)18-10(2)14(11)13(19)8-17-15-16-5-6-20-15;/h3-4,7,18H,5-6,8H2,1-2H3,(H,16,17);1H |
InChI Key |
MWGFIYAXGDSREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CNC3=NCCS3.I |
Origin of Product |
United States |
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